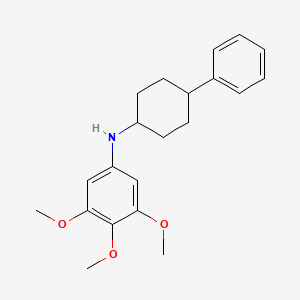![molecular formula C21H18N4O2 B5202583 6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B5202583.png)
6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyridine ring, and an isoquinoline moiety, making it a versatile scaffold for drug development and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione typically involves multi-step procedures that include the formation of the isoquinoline core, followed by the introduction of the piperazine and pyridine rings. Common synthetic routes may involve:
Cyclization Reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the pyridine ring through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
化学反応の分析
Types of Reactions
6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione stands out due to its unique combination of structural features, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
特性
IUPAC Name |
6-piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-20-15-5-3-4-14-17(24-12-10-22-11-13-24)8-7-16(19(14)15)21(27)25(20)18-6-1-2-9-23-18/h1-9,22H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGMOZSELTWXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol](/img/structure/B5202512.png)
![(2E)-2-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one](/img/structure/B5202515.png)


![4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide](/img/structure/B5202547.png)

![(5E)-1-(furan-2-ylmethyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5202553.png)

![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5202571.png)
![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)
![3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide](/img/structure/B5202590.png)
![N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5202592.png)

